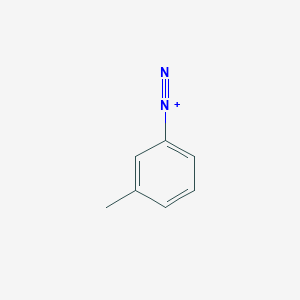![molecular formula C8H14O5 B14506322 (3aS,6aS)-3,3a,5,6-tetrahydro-2H-furo[3,2-b]furan-6a-ol;acetic acid CAS No. 63934-43-0](/img/structure/B14506322.png)
(3aS,6aS)-3,3a,5,6-tetrahydro-2H-furo[3,2-b]furan-6a-ol;acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3aS,6aS)-3,3a,5,6-tetrahydro-2H-furo[3,2-b]furan-6a-ol;acetic acid is a complex organic compound with a unique bicyclic structure. This compound is characterized by its furan ring system fused with a tetrahydrofuran ring, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,6aS)-3,3a,5,6-tetrahydro-2H-furo[3,2-b]furan-6a-ol;acetic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of a diol intermediate, which undergoes cyclization in the presence of an acid catalyst. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of advanced catalysts and optimized reaction conditions is crucial for efficient industrial production.
Análisis De Reacciones Químicas
Types of Reactions
(3aS,6aS)-3,3a,5,6-tetrahydro-2H-furo[3,2-b]furan-6a-ol;acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(3aS,6aS)-3,3a,5,6-tetrahydro-2H-furo[3,2-b]furan-6a-ol;acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3aS,6aS)-3,3a,5,6-tetrahydro-2H-furo[3,2-b]furan-6a-ol;acetic acid involves its interaction with specific molecular targets. These interactions can lead to changes in enzyme activity or receptor binding, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other furan derivatives and bicyclic structures such as:
- Furan-2-carboxylic acid
- Tetrahydrofuran-2-carboxylic acid
- 2,3-Dihydrofuran
Uniqueness
What sets (3aS,6aS)-3,3a,5,6-tetrahydro-2H-furo[3,2-b]furan-6a-ol;acetic acid apart is its specific stereochemistry and the presence of both furan and tetrahydrofuran rings. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
63934-43-0 |
|---|---|
Fórmula molecular |
C8H14O5 |
Peso molecular |
190.19 g/mol |
Nombre IUPAC |
(3aS,6aS)-3,3a,5,6-tetrahydro-2H-furo[3,2-b]furan-6a-ol;acetic acid |
InChI |
InChI=1S/C6H10O3.C2H4O2/c7-6-2-4-8-5(6)1-3-9-6;1-2(3)4/h5,7H,1-4H2;1H3,(H,3,4)/t5-,6-;/m0./s1 |
Clave InChI |
PKQADOCNGUGNRC-GEMLJDPKSA-N |
SMILES isomérico |
CC(=O)O.C1CO[C@@]2([C@H]1OCC2)O |
SMILES canónico |
CC(=O)O.C1COC2(C1OCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Undecanoic acid, 11-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethoxy]-](/img/structure/B14506239.png)
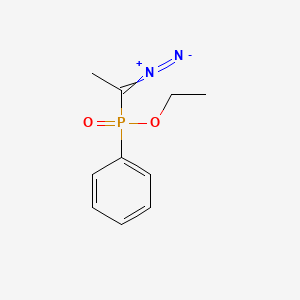
![N'-[2-(2-Chlorophenyl)propan-2-yl]-N-methyl-N-phenylurea](/img/structure/B14506248.png)
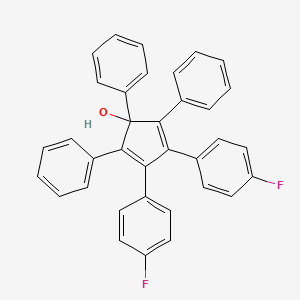

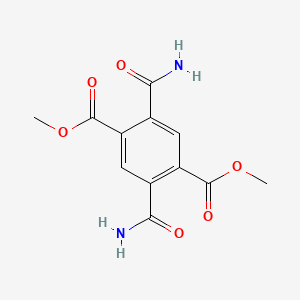
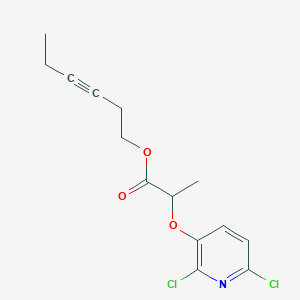
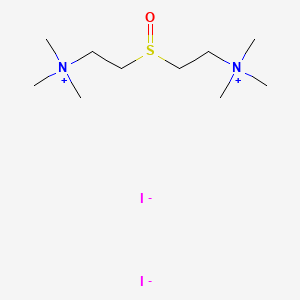

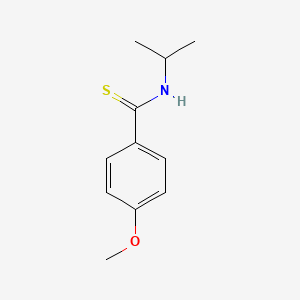
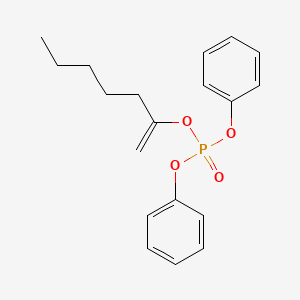
![1-[(But-1-en-3-yn-1-yl)sulfanyl]-9,9-dimethyldecane](/img/structure/B14506280.png)
